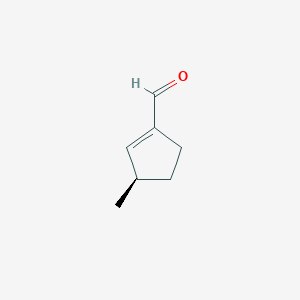

(3R)-3-methylcyclopentene-1-carbaldehyde

Description

Properties

CAS No. |

114818-64-3 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(3R)-3-methylcyclopentene-1-carbaldehyde |

InChI |

InChI=1S/C7H10O/c1-6-2-3-7(4-6)5-8/h4-6H,2-3H2,1H3/t6-/m1/s1 |

InChI Key |

IESCSGMYFIICHV-ZCFIWIBFSA-N |

SMILES |

CC1CCC(=C1)C=O |

Isomeric SMILES |

C[C@@H]1CCC(=C1)C=O |

Canonical SMILES |

CC1CCC(=C1)C=O |

Synonyms |

1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Carbaldehydes

(1R,2S,3R)-2-Ethyl-3-Methylcyclopentane-1-Carbaldehyde (C₉H₁₆O)

- Structure : Saturated cyclopentane ring with ethyl and methyl substituents.

- Properties :

- Higher molecular weight (140.23 g/mol vs. 110.15 g/mol for the target compound).

- Reduced reactivity due to the absence of a double bond.

- Stereochemical complexity (three chiral centers) compared to the target compound’s single chiral center.

(1S,3S)-3-Methylcyclopentane-1-Carbaldehyde (C₇H₁₂O)

- Structure : Saturated cyclopentane with a methyl group at 3S and aldehyde at C1.

- Properties :

- Lower polarity (due to lack of conjugation between ring and aldehyde).

- Higher thermal stability than unsaturated analogs.

Table 1: Physical Properties of Cyclopentane vs. Cyclopentene Carbaldehydes

Aromatic Aldehydes

3-Chlorobenzaldehyde (C₇H₅ClO)

- Structure : Aromatic ring with -CHO and -Cl substituents.

- Properties: Higher melting point (8–10°C) due to aromatic stacking. Strong electrophilicity at the aldehyde group, enhanced by electron-withdrawing Cl. No stereochemical complexity (achiral).

Key Contrast :

- The cyclopentene backbone in the target compound introduces ring strain and torsional effects absent in planar aromatic aldehydes.

- Reactivity: 3-Chlorobenzaldehyde undergoes faster nucleophilic addition due to aromatic stabilization of intermediates, whereas the target compound’s aldehyde may exhibit slower kinetics due to steric hindrance.

Unsaturated Alicyclic Aldehydes

This compound vs. Cyclohexene Derivatives

- Cyclohexene analogs (e.g., cyclohexene-1-carbaldehyde):

- Larger ring size reduces ring strain, lowering reactivity in ring-opening reactions.

- Higher boiling points due to increased molecular weight.

Table 2: Reactivity Comparison

| Reaction Type | This compound | Cyclohexene-1-carbaldehyde |

|---|---|---|

| Nucleophilic Addition | Moderate (steric hindrance) | Faster (less hindrance) |

| Electrophilic Addition | High (strain-driven) | Moderate |

| Oxidation | Forms carboxylic acid derivative | Similar pathway |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-3-methylcyclopentene-1-carbaldehyde, and how can reaction conditions be optimized to preserve stereochemical integrity?

- Methodology : The compound can be synthesized via allyl rearrangement of propargyl alcohols under ruthenium catalysis or hydrogenation of acetylenic precursors using ligand-modified palladium nanoparticles to control stereoselectivity . Key parameters include temperature (20–60°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (1–5 mol%). Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting hydrogen pressure (1–3 atm) to minimize over-reduction .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Use 2D techniques (COSY, NOESY) to analyze coupling constants (e.g., J = 8–12 Hz for trans-alkene protons) and spatial proximity of methyl groups .

- X-ray crystallography : Resolve absolute configuration by analyzing anisotropic displacement parameters and electron density maps .

- Polarimetry : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +25° for the R-enantiomer) .

Q. What characterization data are critical for validating the purity of this compound?

- Methodology :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect by-products .

- Spectroscopy : FTIR for carbonyl stretch (~1700 cm⁻¹) and ¹³C NMR for aldehyde carbon (~200 ppm) .

- Elemental analysis : Confirm empirical formula (C₈H₁₀O) with ≤0.3% deviation .

Advanced Research Questions

Q. What experimental strategies are recommended to address contradictions in spectroscopic data during the characterization of this compound derivatives?

- Methodology :

- Triangulation : Cross-validate NMR, IR, and mass spectrometry data with computational predictions (DFT for vibrational modes or chemical shifts) .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate signal overlap in crowded spectra .

- Reproducibility checks : Repeat experiments under inert atmospheres to rule out oxidation artifacts .

Q. How can the 3R principle (Replacement, Reduction, Refinement) be applied in designing in vitro experiments to study the reactivity of this compound?

- Methodology :

- Replacement : Use computational models (e.g., molecular docking or QSAR) to predict biological activity instead of animal testing .

- Reduction : Employ high-throughput screening (e.g., microfluidic reactors) to minimize reagent use .

- Refinement : Optimize reaction conditions (e.g., micellar catalysis) to reduce hazardous waste .

Q. How should researchers design controlled experiments to minimize by-product formation during the catalytic hydrogenation of this compound precursors?

- Methodology :

- Catalyst selection : Compare Lindlar catalyst (selective for alkynes) vs. Pd/C (prone to over-hydrogenation) .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust H₂ flow dynamically .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce side reactions .

Q. What methodological approaches are effective in resolving conflicting mechanistic proposals for cyclopentene carbaldehyde rearrangements?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates .

- Computational modeling : Perform DFT calculations to compare activation energies of proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.